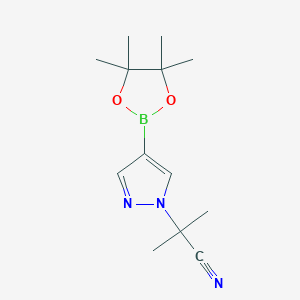

2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile

Description

2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile (CAS: 2095779-29-4) is a boron-containing heterocyclic compound characterized by a pyrazole core substituted with a pinacol boronate ester and a branched nitrile group. Its molecular formula is C₁₃H₂₀BN₃O₂, with a molecular weight of 261.13 g/mol . The compound’s structure combines a boron moiety, enabling participation in Suzuki-Miyaura cross-coupling reactions, and a nitrile group, which enhances its utility as a synthetic intermediate for pharmaceuticals, agrochemicals, and materials science .

Key features:

- Boron functionality: The pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) facilitates transition-metal-catalyzed coupling reactions, making it valuable for constructing complex organic frameworks .

- Nitrile group: The 2-methylpropanenitrile substituent introduces steric bulk and electronic effects, influencing reactivity and solubility .

- Safety profile: Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), requiring careful handling .

Properties

IUPAC Name |

2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BN3O2/c1-11(2,9-15)17-8-10(7-16-17)14-18-12(3,4)13(5,6)19-14/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTRSRMFBGJSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C17H27BNO3

- Molecular Weight : 290.21 g/mol

- CAS Number : 1362243-52-4

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as an inhibitor in different biological pathways.

Inhibition Studies

- Prostaglandin D Synthase Inhibition :

- Antimicrobial Activity :

- Antiviral Properties :

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of pyrazole derivatives and their boron-containing analogs:

The proposed mechanisms through which 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile exerts its biological effects include:

- Enzyme Inhibition : Binding to active sites of enzymes involved in inflammatory pathways.

- Antimicrobial Activity : Disruption of bacterial cell wall synthesis or function.

Scientific Research Applications

Medicinal Chemistry

The incorporation of the pyrazole ring into pharmacologically active compounds has been extensively studied. Pyrazoles are known for their anti-inflammatory, analgesic, and antitumor properties. The compound's unique boron moiety may enhance its biological activity by facilitating interactions with biological targets or improving pharmacokinetic properties.

Case Study: Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor effects. A study demonstrated that compounds similar to 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile displayed cytotoxic effects against various cancer cell lines. The presence of the boron atom may play a role in enhancing these effects through specific interactions with cellular components.

Catalysis

The dioxaborolane group is recognized for its utility in catalysis, particularly in reactions involving nucleophilic substitutions and cross-coupling reactions. The compound can serve as a precursor for synthesizing boron-containing catalysts or ligands.

Table 1: Catalytic Applications of Boron Compounds

| Reaction Type | Role of Boron Compound | Reference |

|---|---|---|

| Suzuki Coupling | Catalyst for cross-coupling | |

| Nucleophilic Substitution | Reactant or catalyst | |

| Organocatalysis | Ligand for metal complexes |

Material Science

The unique properties of boron-containing compounds make them suitable for applications in material science. They can be utilized in the development of polymers with enhanced thermal stability and mechanical properties.

Case Study: Polymer Development

Research has shown that integrating boron compounds into polymer matrices can significantly improve their thermal and mechanical properties. For instance, studies demonstrated that polymers incorporating dioxaborolane units exhibited increased resistance to thermal degradation while maintaining flexibility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrazole-based boronate esters. Below is a detailed comparison with analogs differing in substituents, molecular properties, and applications.

Substituent Variation on the Pyrazole Nitrogen

Hydroxyl vs. Nitrile Substituents

- Compound A: 2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol (CAS: N/A) Molecular formula: C₁₃H₂₃BN₂O₃ Molecular weight: 266.14 g/mol Key differences: Replaces the nitrile group with a hydroxyl (-OH), increasing polarity and hydrogen-bonding capacity. This enhances solubility in polar solvents like water or ethanol but reduces stability under acidic conditions . Applications: Preferred for synthesizing hydrophilic intermediates in drug discovery .

Target compound : 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile

Benzonitrile Substituent

- Applications: Useful in materials science for constructing conjugated systems .

Ester and Alkyl Substituents

Ethyl Ester Derivative

- Compound C: Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate (CAS: 1201657-32-0) Molecular formula: C₁₅H₂₅BN₂O₄ Molecular weight: 308.18 g/mol Key differences: The ethyl ester group (-COOEt) increases lipophilicity, improving membrane permeability in biological applications. Synthetic utility: Acts as a prodrug moiety, hydrolyzing in vivo to release carboxylic acids .

Methylpropanenitrile vs. Propanenitrile

- Reactivity: Higher conformational flexibility may improve reaction yields in sterically demanding syntheses .

Structural and Functional Data Table

Reactivity in Cross-Coupling Reactions

The target compound’s boronate ester participates in Suzuki-Miyaura couplings , forming carbon-carbon bonds with aryl halides. Its branched nitrile group may slow reaction kinetics due to steric effects but improves regioselectivity in polyhalogenated substrates . In contrast, Compound D (linear nitrile) exhibits faster coupling rates, advantageous for high-throughput synthesis .

Solubility and Stability

Pharmaceutical Relevance

The nitrile group in the target compound serves as a precursor for tetrazole bioisosteres , critical in angiotensin II receptor blockers (e.g., Losartan analogs) . Compound C’s ester group, meanwhile, is leveraged in prodrug strategies to enhance bioavailability .

Preparation Methods

Synthesis Overview

- Starting Materials : The synthesis begins with a pyrazole derivative and a boronic ester precursor.

- Reaction Conditions : Palladium-catalyzed cross-coupling reactions are typically employed. These reactions require a palladium catalyst, a base, and a solvent.

- Product Isolation : The product is isolated through purification techniques such as column chromatography.

Detailed Synthesis Protocol

Preparation of Pyrazole Derivative : The pyrazole ring is functionalized to introduce the boronic ester group. This often involves lithiation of the pyrazole followed by reaction with a boronic ester precursor.

Cross-Coupling Reaction : The functionalized pyrazole derivative is then subjected to a palladium-catalyzed cross-coupling reaction with a suitable partner to introduce the propanenitrile moiety.

Purification : The crude product is purified using techniques such as column chromatography to yield the final compound.

Reaction Conditions and Reagents

| Reagent/Condition | Description |

|---|---|

| Palladium Catalyst | Commonly Pd(PPh₃)₄ or Pd(OAc)₂ |

| Base | Sodium carbonate or potassium carbonate |

| Solvent | Commonly toluene, THF, or DMF |

| Temperature | Typically between 80°C to 120°C |

| Time | Varies depending on the specific reaction conditions |

Analysis of the Compound

Chemical Properties

- Molecular Formula : C₁₃H₂₀BN₃O₂

- Molecular Weight : 261.13 g/mol

- CAS Number : 2095779-29-4

Biological Activity

Pyrazole derivatives have shown promise in various biological assays, including anticancer and antimicrobial screenings. The specific biological activity of 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile would depend on its ability to interact with specific biological targets, which could be influenced by the boronic ester group.

Research Findings

Recent studies have highlighted the versatility of pyrazole derivatives in organic synthesis. The incorporation of boronic ester groups allows for further functionalization through cross-coupling reactions, expanding the compound's potential applications in medicinal chemistry and materials science.

Q & A

Q. What are the typical synthetic routes for preparing 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile?

The compound is synthesized via Suzuki-Miyaura cross-coupling reactions due to the presence of the boronate ester group. Key steps include:

- Borylation of pyrazole intermediates : Reacting 4-iodo- or 4-bromo-pyrazole derivatives with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane .

- Cyanoalkylation : Introducing the propanenitrile group via nucleophilic substitution or coupling reactions.

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from 2-propanol/hexane mixtures .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Essential methods include:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions; ¹¹B NMR to confirm boronate ester integrity.

- X-ray crystallography : SHELX software (e.g., SHELXL) for single-crystal structure determination, particularly to resolve steric effects from the methyl and nitrile groups .

- Mass spectrometry (HRMS) : To confirm molecular weight and isotopic patterns.

- HPLC : For purity assessment (>98%) using reverse-phase columns .

Advanced Research Questions

Q. How can researchers address challenges in achieving high yields during Suzuki-Miyaura coupling for this compound?

Common issues include steric hindrance from the propanenitrile group and boronate ester hydrolysis. Strategies to optimize yields:

- Catalyst selection : Use PdCl₂(dppf) or Pd(OAc)₂ with bulky ligands (e.g., SPhos) to enhance steric tolerance .

- Moisture control : Conduct reactions under inert atmosphere (N₂/Ar) with anhydrous solvents.

- Temperature modulation : Gradual heating (e.g., 80–100°C) to balance reaction rate and side reactions .

Q. What methodologies are recommended for analyzing regioselectivity in further functionalization of the pyrazole ring?

Regioselectivity is influenced by electronic and steric factors:

- Directing groups : Introduce electron-withdrawing groups (e.g., -CN) to direct electrophilic substitution to the 5-position of the pyrazole .

- Computational modeling : DFT calculations (e.g., Gaussian 09) to predict reactive sites using HOMO/LUMO analysis .

- Experimental validation : Competitive reactions with halogenating agents (e.g., NBS) to map reactivity patterns .

Q. How should researchers reconcile contradictory crystallographic and spectroscopic data for this compound?

Discrepancies may arise from dynamic effects (e.g., solvent interactions in NMR vs. solid-state XRD data). Solutions include:

Q. What strategies mitigate decomposition of the boronate ester during storage or reactions?

The pinacol boronate group is sensitive to protic solvents and acids. Best practices:

- Storage : Under inert gas at –20°C in amber vials with molecular sieves .

- Reaction conditions : Avoid strong acids/bases; use buffered aqueous phases (pH 6–8) in extractions .

- Stability monitoring : Periodic ¹¹B NMR or FTIR to detect hydrolysis (B-O bond cleavage at ~1370 cm⁻¹) .

Methodological Tables

Table 1: Common Catalysts for Suzuki-Miyaura Coupling of Boronate Esters

| Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | THF | 65–75 | |

| PdCl₂(dppf)/K₂CO₃ | Dioxane/H₂O | 80–85 | |

| Pd(OAc)₂/SPhos | Toluene | 70–78 |

Table 2: Stability of Boronate Ester Under Different Conditions

| Condition | Decomposition Time | Analysis Method |

|---|---|---|

| Ambient air (25°C) | 24–48 hours | ¹¹B NMR |

| Argon, –20°C | >6 months | FTIR |

| 0.1 M HCl in THF | <1 hour | HPLC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.